4-(4-Deuteriophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of morpholine, featuring a phenyl group attached to the nitrogen atom of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with phenyl halides under basic conditions . Another method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 4-Phenylmorpholine often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-formyl-N-2-hydroxyethylaniline, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Phenylmorpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Phenylmorpholine involves its interaction with specific molecular targets and pathways. As an amine-associate receptor agonist, it binds to receptor sites, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through the modulation of neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the phenyl group, used in various industrial applications.
Piperidine: Another nitrogen-containing heterocycle, structurally similar but with different chemical properties.
Pyrrolidine: A five-membered nitrogen heterocycle, often used in medicinal chemistry.
Uniqueness
4-Phenylmorpholine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs like morpholine and piperidine .
Eigenschaften
Molekularformel |
C10H13NO |
---|---|
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
4-(4-deuteriophenyl)morpholine |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2/i1D |
InChI-Schlüssel |
FHQRDEDZJIFJAL-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C=C1)N2CCOCC2 |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.